![molecular formula C12H12BrClN4 B6643457 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine, also known as BCDIN3D, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCDIN3D is a potent inhibitor of the DNA damage response pathway and has been shown to have anti-cancer properties.
Wirkmechanismus
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine inhibits the DNA damage response pathway by targeting the ataxia-telangiectasia mutated (ATM) kinase. ATM kinase is a key regulator of the DNA damage response pathway and is activated in response to DNA damage. 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine binds to the ATP-binding site of ATM kinase and prevents its activation, leading to the inhibition of the DNA damage response pathway.
Biochemical and Physiological Effects:
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine has been shown to have anti-cancer properties in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in mouse models. 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the DNA damage response pathway, which is important in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine in lab experiments is that it is a potent inhibitor of the DNA damage response pathway. This makes it a useful tool for studying the role of the DNA damage response pathway in cancer development and progression. One limitation of using 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine in lab experiments is that it is a small molecule inhibitor, which may limit its specificity and selectivity.
Zukünftige Richtungen
There are several future directions for the study of 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its mechanism of action in more detail, including its interaction with ATM kinase and other proteins involved in the DNA damage response pathway. Additionally, further research is needed to determine the specificity and selectivity of 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine as a small molecule inhibitor.
Synthesemethoden
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine can be synthesized using a multi-step reaction process. The synthesis begins with the reaction of 3-bromoethylbenzene with 2-chloropyrimidine-4,6-diamine to form 4-(3-bromophenyl)-6-chloropyrimidine-2,4-diamine. This intermediate is then reacted with ethyl iodide to form 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine. The final product is purified using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer. 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine has also been shown to inhibit the DNA damage response pathway, which is important in cancer development and progression.
Eigenschaften
IUPAC Name |
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN4/c1-7(8-3-2-4-9(13)5-8)16-11-6-10(14)17-12(15)18-11/h2-7H,1H3,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXXJAQHGNGXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.